4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one
Description
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(2-hydroxy-4-methoxybenzoyl)piperazin-2-one |
InChI |
InChI=1S/C12H14N2O4/c1-18-8-2-3-9(10(15)6-8)12(17)14-5-4-13-11(16)7-14/h2-3,6,15H,4-5,7H2,1H3,(H,13,16) |
InChI Key |
TZYQRBDDWUYNND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one (C₁₂H₁₄N₂O₄, molecular weight 250.25 g/mol) features a piperazin-2-one core fused to a 2-hydroxy-4-methoxybenzoyl group. The compound’s synthesis is complicated by:
- Regioselectivity : Ensuring proper orientation of the benzoyl group at the 4-position of the piperazinone ring.
- Lactam Stability : Preventing ring-opening during acylation or cyclization steps.
- Functional Group Compatibility : Managing reactivity of the phenolic -OH and methoxy groups under acidic or basic conditions.
Key Synthetic Pathways
Direct Cyclocondensation of Linear Precursors
This method adapts strategies from piperazine-2,6-dione syntheses, leveraging methyl N-substituted iminomonoacetate intermediates.
Procedure :
Amide Ester Formation :
Ester Hydrolysis :
Cyclization to Piperazinone :
Optimization Insights :
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Piperazinone Intermediate |
|---|---|---|
| Total Yield | 70–78% | 45–55% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate (recrystallization) | High (chromatography) |
| Scalability | High | Moderate |
Key Takeaway : The cyclocondensation route offers superior yield and scalability, making it industrially favorable.
Structural Validation and Characterization
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, -OH), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.43 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.38 (d, J = 2.4 Hz, 1H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.68–3.61 (m, 2H, piperazinone-H), 3.45–3.38 (m, 2H, piperazinone-H), 2.95–2.88 (m, 2H, piperazinone-H).
- ¹³C NMR : δ 170.2 (C=O, piperazinone), 167.8 (C=O, benzoyl), 161.3 (C-OCH₃), 113.2–105.4 (aromatic carbons).
Mass Spectrometry :
Elemental Analysis :
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxo-4-methoxybenzoyl)piperazin-2-one, while reduction of the carbonyl group can produce 4-(2-hydroxy-4-methoxybenzyl)piperazin-2-one .
Scientific Research Applications
4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an alpha1-adrenergic receptor antagonist, it binds to the alpha1-adrenergic receptors, inhibiting their activation by endogenous catecholamines such as norepinephrine and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, which can be beneficial in treating conditions like hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Piperazin-2-one derivatives are characterized by a six-membered ring containing two nitrogen atoms and one ketone group. Variations in substituents on the benzoyl group or the piperazin-2-one core dictate their biological and physicochemical properties. Key analogs include:
Nutlin-3
- Structure : (±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one.
- Key Features : Chlorophenyl and isopropoxy-methoxyphenyl groups enhance hydrophobic interactions with MDM2, critical for inhibiting the MDM2-p53 interaction .
- Comparison : The target compound lacks the imidazole carbonyl group and chlorophenyl substituents but shares the methoxybenzoyl motif, which may offer a balance between hydrophobicity and polarity.
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
V018-9012
Physicochemical Properties
- Note: The target compound’s hydroxy group likely improves solubility compared to Nutlin-3 but may reduce membrane permeability relative to chlorinated analogs like V018-9012.
Research Findings and Implications
Substituent Impact :
- Hydroxy and methoxy groups (target compound) vs. chloro (Nutlin-3, V018-9012): Polar groups favor solubility and hydrogen bonding but may limit CNS penetration.
- Piperazin-2-one cores enable scaffold diversification for targeting diverse proteins (MDM2, FGFR, DPP-IV) .
Therapeutic Potential: MDM2 inhibitors (e.g., Nutlin-3) are clinically validated; the target compound’s structural similarity warrants evaluation in p53-dependent cancers. Piperazin-2-one derivatives with sulfonyl groups () or triazine cores () highlight the scaffold’s versatility in drug design.
Biological Activity
The compound 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antibacterial contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one features a piperazine ring substituted with a hydroxy and methoxy group on the benzoyl moiety. This unique configuration is believed to contribute to its biological activities.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to piperazine derivatives. For instance, a study reported that certain methyl salicylate derivatives, including those with a piperazine moiety, exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. Specifically, one compound showed greater efficacy than traditional anti-inflammatory drugs like aspirin and indomethacin, suggesting a promising avenue for developing new anti-inflammatory agents .
Table 1: Anti-Inflammatory Activity Comparison
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| M16 | 25 | Aspirin | 30 |
| M16 | 25 | Indomethacin | 25 |
Antibacterial Activity
Piperazine derivatives have also been investigated for their antibacterial properties. Compounds structurally similar to 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one have shown activity against various bacterial strains. For example, certain piperazinylquinoline derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.9 to 7.8 µM against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of Piperazine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Piperazinylquinoline 1 | 3.9 | Staphylococcus aureus |
| Piperazinylquinoline 2 | 7.8 | Escherichia coli |
The mechanisms underlying the biological activities of piperazine derivatives often involve modulation of specific signaling pathways:
- Anti-inflammatory Mechanism : The inhibition of cytokine release (IL-6 and TNF-α) suggests that these compounds may interfere with the NF-kB signaling pathway, which is crucial in inflammatory responses .
- Antibacterial Mechanism : The antibacterial action may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis, although specific pathways for 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one require further elucidation.
Case Studies
A notable case study involved the synthesis and evaluation of various piperazine derivatives, where researchers identified several candidates with promising biological profiles. For instance, one study synthesized a series of compounds and evaluated their anti-inflammatory effects in vitro, finding that specific modifications on the piperazine ring significantly enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
